4-Chloro-2-methyl-N-phenylbenzimidamide
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Overview
Description
4-Chloro-2-methyl-N-phenylbenzimidamide is a chemical compound with the molecular formula C₁₄H₁₂ClN₃. It belongs to the class of benzimidamides, which are characterized by the fusion of a benzene ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-N-phenylbenzimidamide typically involves the reaction of 4-chloro-2-methylbenzimidazole with phenyl isocyanate under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures to facilitate the formation of the benzimidamide moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reagents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-N-phenylbenzimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-Chloro-2-methyl-N-phenylbenzimidamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biological studies to investigate protein interactions.
Industry: The compound can be utilized in the manufacturing of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-Chloro-2-methyl-N-phenylbenzimidamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.
Comparison with Similar Compounds
2-methyl-N-phenylbenzimidamide
4-chloro-N-phenylbenzimidamide
4-methyl-N-phenylbenzimidamide
N-phenylbenzimidamide
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Properties
Molecular Formula |
C14H13ClN2 |
---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
4-chloro-2-methyl-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C14H13ClN2/c1-10-9-11(15)7-8-13(10)14(16)17-12-5-3-2-4-6-12/h2-9H,1H3,(H2,16,17) |
InChI Key |
FYFBXGPUCIUDLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
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